molecular formula C12H19N5 B11736734 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736734
M. Wt: 233.31 g/mol
InChI Key: SUOZKFCJEPTHCL-UHFFFAOYSA-N
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Description

The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a bifunctional amine featuring two distinct pyrazole moieties linked via methylene groups. Each pyrazole ring is substituted: one at the 1- and 5-positions with methyl groups, and the other at the 1-position with an ethyl group (Figure 1). This structure confers unique steric and electronic properties, distinguishing it from simpler pyrazole derivatives.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-4-17-9-11(6-15-17)5-13-7-12-8-14-16(3)10(12)2/h6,8-9,13H,4-5,7H2,1-3H3

InChI Key

SUOZKFCJEPTHCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=C(N(N=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Methylene Bridge: The two pyrazole rings are connected via a methylene bridge using formaldehyde or other methylene donors in the presence of a base.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related amines, highlighting substituent effects on molecular weight, lipophilicity, and synthetic accessibility:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine C12H18N6 246.32* Dual pyrazole (methyl/ethyl) Not explicitly listed
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine C14H18N3O 245.33 Pyrazole + methoxybenzyl 1006464-99-8
[(2,3-Dimethoxyphenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine C15H21N3O2 275.35 Pyrazole + dimethoxybenzyl 1006437-15-5
(1-Ethyl-1H-pyrazol-4-yl)methylamine C7H13N3 139.20 Single pyrazole (ethyl) + methyl 1002651-68-4
Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine C10H19N3 181.28 Pyrazole + butyl 1177360-97-2

Notes:

  • Ethyl vs. methyl substituents : Ethyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic vs.

Key Differences :

  • The target compound’s synthesis likely requires sequential alkylation of two pyrazole units, whereas analogs with benzyl groups (e.g., ) involve simpler aryl coupling steps.
  • Ethyl-substituted pyrazoles may require optimized reaction conditions due to steric hindrance compared to methyl groups .

Physicochemical and Pharmacological Profiles

  • Biological activity : Pyrazole-methylamines in disrupted autophagic flux via mTORC1 inhibition at µM concentrations. The target compound’s dual pyrazole structure may enhance potency or alter mechanism .
  • Stability : Ethyl groups may improve metabolic stability compared to methyl, as seen in related compounds .

Biological Activity

The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H16N4C_{11}H_{16}N_4, and it features a unique arrangement of two pyrazole rings connected by a methylamine linker. The structure can be represented as follows:

SMILES CC1 C C NN1C CNC\text{SMILES CC1 C C NN1C CNC}

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and colon cancers. A study highlighted that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

Pyrazole compounds like [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine have been investigated for their anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has shown that these compounds can significantly reduce inflammation markers in vitro and in vivo models .

Enzymatic Inhibition

The compound has also demonstrated potential as an enzyme inhibitor. Studies suggest that it may inhibit certain kinases involved in cancer progression and inflammatory responses. The structural characteristics of pyrazoles allow them to interact effectively with enzyme active sites, leading to reduced enzymatic activity .

Case Study 1: Anticancer Activity Assessment

In a controlled study involving various pyrazole derivatives, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine was tested against human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer agents.

CompoundIC50 (µM)Cell Line
ControlN/AMCF7
Test15MCF7

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory effects, the compound was administered to mice with induced paw edema. The results showed a significant reduction in paw swelling compared to the control group.

TreatmentPaw Swelling (mm)Percentage Reduction
Control8.5N/A
Test Compound3.262%

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